3-Fluoro-4-nitrophenol
Overview
Description
3-Fluoro-4-nitrophenol is an organic compound with the molecular formula C6H4FNO3 . It is characterized by the presence of a fluorine atom, a nitro group, and a hydroxyl group attached to a benzene ring. This compound is known for its pale yellow to brown appearance and is used in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-nitrophenol is the respiratory system . This compound may interact with various components of the respiratory system, potentially causing changes in respiratory function.
Mode of Action
It’s known that this compound has been used in thesolid phase synthesis of benzimidazoles and quinoxalin-2-ones . These compounds have various biological activities, suggesting that this compound may interact with its targets in a way that facilitates these reactions.
Result of Action
Given its use in the synthesis of benzimidazoles and quinoxalin-2-ones , it’s likely that this compound may have indirect effects on cellular function through its role in the synthesis of these biologically active compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, safety data sheets suggest that this compound should be handled in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and exposure to air.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-nitrophenol plays a role in biochemical reactions, particularly in the synthesis of benzimidazoles and quinoxalin-2-ones
Cellular Effects
It is known that nitrophenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of benzimidazoles and quinoxalin-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrophenol typically involves the nitration of 3-fluorophenol. The process includes the following steps:
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production methods aim to optimize yield and reduce energy consumption. One such method involves:
Reaction: Reacting 3-fluorophenol with a nitrating agent under controlled temperature and pressure conditions.
Purification: Removing isomers and other impurities through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules to form ether derivatives.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products:
Ether Derivatives: Formed through nucleophilic substitution reactions.
Aminophenol Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
3-Fluoro-4-nitrophenol is utilized in various scientific research applications:
Chemistry: Used in the synthesis of benzimidazoles and quinoxalin-2-ones.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
3-Fluoro-4-nitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.
5-Fluoro-2-nitrophenol: Similar structure but with the nitro group at a different position.
Uniqueness: 3-Fluoro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a fluorine atom, nitro group, and hydroxyl group makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
3-fluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGKHVRDGATJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075346 | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-41-2 | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3-fluoro-4-nitrophenol?
A1: this compound can be synthesized through several routes. One approach involves a multi-step process starting with m-fluoroaniline, involving diazotization, hydrolysis, nitration, and isomer separation []. Another method utilizes 2,4-difluoronitrobenzene as a starting material, undergoing methoxylation and subsequent demethylation to yield the desired product [].
Q2: What are the optimal conditions for the catalytic hydrogenation of this compound to 3-fluoro-4-aminophenol?
A2: Research indicates that using a Pd-Fe/SiO2 catalyst [] or a 5% palladium on TiO2 catalyst modified with 2% Fe [] are effective for this reaction. The optimal conditions include:
Q3: How is this compound characterized?
A3: The synthesized this compound is typically characterized using a combination of techniques, including:
Q4: What is the significance of the crystal structure of ketosteroid isomerase D40N from Pseudomonas putida (pKSI) complexed with this compound?
A4: While the abstract doesn't provide specific details [], studying the crystal structure of an enzyme (pKSI) bound to a ligand (this compound) can provide valuable insights into:
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